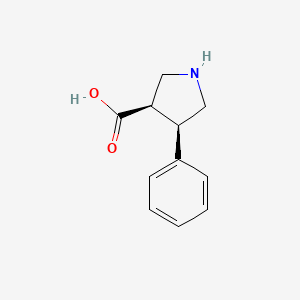

cis-4-Phenylpyrrolidine-3-carboxylic acid

Description

cis-4-Phenylpyrrolidine-3-carboxylic acid is a bicyclic organic compound featuring a pyrrolidine ring substituted with a phenyl group at the 4-position and a carboxylic acid moiety at the 3-position. Its hydrochloride salt form, this compound Hydrochloride, has a molecular formula of C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . Storage recommendations specify room temperature conditions, though critical physicochemical properties such as boiling point and density remain undocumented in available sources .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 |

InChI Key |

XTJDGOQYFKHEJR-UWVGGRQHSA-N |

Isomeric SMILES |

C1[C@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2 |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of cis-4-Phenylpyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and carboxylic acid groups. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

cis-4-Phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

The applications of cis-4-Phenylpyrrolidine-3-carboxylic acid are varied, particularly in pharmaceutical development, peptide synthesis, chiral resolution, and organic chemistry research . It is a chiral building block that is especially useful in the creation of peptide-based therapeutics and various bioactive molecules .

Pharmaceutical Development

- This compound serves as a crucial intermediate in the synthesis of diverse pharmaceuticals, particularly in the creation of drugs targeting neurological disorders .

Peptide Synthesis

- This compound is commonly used in the preparation of peptide-based therapeutics, enhancing the stability and bioavailability of the resulting compounds .

Chiral Resolution

- The unique chiral properties of this compound make it valuable for separating enantiomers in racemic mixtures, a critical process in producing pure active pharmaceutical ingredients .

Research in Organic Chemistry

- It functions as a building block in organic synthesis, enabling researchers to investigate new chemical reactions and create novel compounds .

Material Science

Mechanism of Action

The mechanism of action of cis-4-Phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key parameters of cis-4-Phenylpyrrolidine-3-carboxylic Acid Hydrochloride and related compounds:

Research and Commercial Implications

- Medicinal Chemistry : Pyrrolidine and piperidine derivatives are pivotal in drug discovery due to their conformational rigidity and hydrogen-bonding capabilities. The phenyl substitution in This compound Hydrochloride may enhance lipophilicity, favoring blood-brain barrier penetration compared to 4-Piperidinecarboxylic Acid .

- Commercial Accessibility: Limited stock and bulk-order requirements for this compound Hydrochloride contrast with the broader availability of simpler analogues like 4-Piperidinecarboxylic Acid, reflecting its specialized R&D role .

Biological Activity

Cis-4-Phenylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by its unique stereochemistry, which influences its biological interactions. Its structure can be represented as follows:

where the phenyl group at position 4 and the carboxylic acid at position 3 are critical for its biological activity.

The mechanism of action of this compound primarily involves its interaction with various enzymes and receptors. It has been noted for its ability to act as an inhibitor of certain enzymes, which can modulate biochemical pathways related to neurological functions and other physiological processes.

Enzyme Inhibition

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit inhibitory effects on enzymes such as BACE-1 (β-site amyloid precursor protein cleaving enzyme 1), which is implicated in Alzheimer's disease pathology. These compounds have shown sub-micromolar activity in inhibiting BACE-1, suggesting a potential therapeutic role in neurodegenerative diseases .

Antiepileptic Activity

Studies have demonstrated that certain pyrrolidine derivatives possess anticonvulsant properties. A case study highlighted the use of similar compounds in animal models, showing a significant reduction in seizure frequency, suggesting that this compound may also exhibit similar effects .

CNS Activity

The structural analogs of GABA (gamma-aminobutyric acid) have been linked to various central nervous system (CNS) activities. Research indicates that this compound may interact with GABA receptors, potentially leading to anxiolytic effects. This interaction is crucial for developing new treatments for anxiety disorders .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What synthetic routes are recommended for obtaining high-purity cis-4-Phenylpyrrolidine-3-carboxylic acid in laboratory settings?

The synthesis typically involves cyclization reactions or stereoselective methods. For instance, palladium-catalyzed coupling or condensation of phenyl-substituted aldehydes with pyrrolidine precursors can yield the cis isomer. Solvents like dimethylformamide (DMF) or toluene are often used under reflux, followed by purification via recrystallization or chromatography. Monitoring reaction progress with HPLC or TLC ensures intermediate purity . Stereochemical control may require chiral auxiliaries or catalysts, as seen in analogous pyrrolidine syntheses .

Q. How can the stereochemistry of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, -NMR coupling constants and NOESY experiments can distinguish cis/trans isomers based on spatial proximity of protons. For example, coupling between H-3 and H-4 in the pyrrolidine ring will differ in cis vs. trans configurations. Chiral HPLC with a polar stationary phase (e.g., amylose-based columns) can resolve enantiomers .

Q. What analytical techniques are critical for characterizing impurities in this compound batches?

LC-MS or GC-MS identifies low-level impurities (e.g., unreacted intermediates or diastereomers). Pharmacopeial guidelines recommend using reference standards like those in the EP Impurity Catalog (e.g., 4-Cyclohexylbutanoic acid as a model for carboxylic acid impurities) to calibrate detection thresholds . Quantitative NMR can also assess purity if the compound lacks UV chromophores.

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity or stability of this compound derivatives?

Density Functional Theory (DFT) calculations model electron distribution and transition states for reactions like decarboxylation or ring-opening. Molecular docking studies predict interactions with biological targets (e.g., enzymes requiring rigid carboxylic acid motifs). Software like Gaussian or AutoDock Vina optimizes substituent placement for enhanced binding affinity .

Q. What strategies resolve enantiomeric mixtures of this compound during asymmetric synthesis?

Kinetic resolution using chiral catalysts (e.g., Sharpless epoxidation conditions) or enzymatic methods (lipases or esterases) can separate enantiomers. Diastereomeric salt formation with chiral amines (e.g., cinchonidine) is effective for carboxylic acids. For scale-up, simulated moving bed (SMB) chromatography balances cost and efficiency .

Q. How does substitution on the phenyl ring (e.g., electron-withdrawing groups) influence the compound’s physicochemical properties?

Introducing groups like fluoro or cyano (as in 5-Fluoro-3-pyridinecarboxylic acid analogs) alters logP values and acidity (pKa). UV-Vis spectroscopy and potentiometric titrations quantify these changes. Substituent effects on solubility are modeled using Hansen solubility parameters .

Methodological Challenges

Q. What are common pitfalls in scaling up this compound synthesis, and how are they mitigated?

Aggregation or racemization during crystallization is minimized by controlled cooling rates and solvent polarity adjustments (e.g., switching from DMF to ethanol/water mixtures). Process Analytical Technology (PAT) tools, like in-situ FTIR, monitor reaction parameters in real time to prevent side reactions .

Q. How are stability studies designed for this compound under varying storage conditions?

Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation pathways. Forced degradation (exposure to light, acid/base, or oxidizers) identifies vulnerable functional groups. LC-MS profiles degradation products, while DSC/TGA evaluates thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.